molecular formula H15Na2O11P B8021125 CID 517013

CID 517013

Cat. No. B8021125
M. Wt: 268.07 g/mol
InChI Key: PYLIXCKOHOHGKQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 517013 is a useful research compound. Its molecular formula is H15Na2O11P and its molecular weight is 268.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 517013 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 517013 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 517013 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of a coupling agent to yield the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, base, 2-(2,4-difluorophenyl)acetic acid, coupling agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound., Step 2: The intermediate compound is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of a coupling agent to yield the final product.

properties

IUPAC Name

disodium;hydrogen phosphate;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLIXCKOHOHGKQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H15Na2O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 517013

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